Epibetulinic acid

Übersicht

Beschreibung

Epibetulinsäure ist eine natürlich vorkommende Triterpenoidverbindung mit der Summenformel C₃₀H₄₈O₃. Es ist ein Derivat der Betulinsäure und bekannt für seine verschiedenen biologischen Aktivitäten, darunter entzündungshemmende und krebshemmende Eigenschaften .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Epibetulinsäure kann durch eine Reihe chemischer Reaktionen aus Betulinsäure synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Betulinsäure, gefolgt von einer selektiven Reduktion, um Epibetulinsäure zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Oxidationsmitteln wie Chromtrioxid (CrO₃) und Reduktionsmitteln wie Natriumborhydrid (NaBH₄).

Industrielle Produktionsmethoden

Die industrielle Produktion von Epibetulinsäure beinhaltet häufig die Extraktion von Betulinsäure aus pflanzlichen Quellen, gefolgt von einer chemischen Modifikation. Der Extraktionsprozess verwendet in der Regel Lösungsmittel wie Ethanol oder Methanol, um Betulinsäure aus pflanzlichen Materialien zu isolieren. Die anschließenden chemischen Modifikationsschritte werden unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Epibetulinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in stärker oxidierte Derivate.

Reduktion: Umwandlung in weniger oxidierte Formen.

Substitution: Einführung verschiedener funktioneller Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO₃), Kaliumpermanganat (KMnO₄).

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Verschiedene Halogenierungsmittel und Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Epibetulinsäure mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation biologischer Pfade.

Medizin: Untersucht wegen seiner krebshemmenden, entzündungshemmenden und antiviralen Eigenschaften.

Industrie: Wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

Epibetulinsäure übt ihre Wirkung über mehrere Mechanismen aus:

Antikrebsaktivität: Induziert Apoptose in Krebszellen durch Aktivierung des intrinsischen Apoptosewegs. .

Entzündungshemmende Aktivität: Hemmt die Produktion von Stickstoffmonoxid (NO) und Prostaglandin E2 (PGE2) in Makrophagen, wodurch Entzündungen reduziert werden

Antivirale Aktivität: Interferiert mit der Virusreplikation und hemmt die Aktivität von viralen Enzymen.

Analyse Chemischer Reaktionen

Key Chemical Reactions of Epibetulinic Acid

This compound can undergo various chemical transformations, similar to betulinic acid:

-

Esterification : Reactions with anhydrides or acyl chlorides to form esters at the C-3 hydroxyl group .

-

Oxidation : Oxidation of the C-3 hydroxyl group to form a ketone .

-

Reduction : Reduction of the C-3 keto group back to a hydroxyl group with modified stereochemistry .

-

Protection/Deprotection : Protection of the carboxylic acid group or the C-3 hydroxyl group to facilitate selective modifications elsewhere in the molecule, followed by deprotection to regenerate the original functional groups .

Biological Activities and Interactions

This compound exhibits a range of biological activities:

-

Anti-inflammatory Properties : It can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.

-

Antiviral activity : 3-epi-betulin exhibits dual effect: it reduces SARS-CoV-2-induced inflammation and inhibits virus entry, positioning it as a potential antiviral agent .

Interaction studies reveal its ability to engage with various biological targets. Molecular docking studies show that 3-epi-betulin interacts with key amino acid residues of the SARS-CoV-2 spike protein, potentially disrupting the interaction between the spike protein and ACE2 .

Comparison with Betulinic Acid

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Epibetulinic acid induces apoptosis in various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. It modulates multiple cancer-related signaling pathways, such as inhibiting nuclear factor kappa B signaling and regulating the cell cycle .

- Case Studies : Research has demonstrated that this compound significantly reduces tumor growth in xenograft models of hepatocellular carcinoma and esophageal cancer by promoting autophagy-mediated cell death .

-

Anti-inflammatory Properties

- Mechanism : The compound exhibits potent inhibitory effects on the production of nitric oxide and prostaglandin E2 in macrophages stimulated with bacterial endotoxin . This anti-inflammatory activity is crucial for managing conditions characterized by excessive inflammation.

- Research Findings : In vitro studies indicate that this compound effectively reduces pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

-

Antiviral Effects

- SARS-CoV-2 Inhibition : Recent studies have shown that this compound can reduce SARS-CoV-2-induced inflammation and inhibit virus entry into cells. It demonstrates significant antiviral activity with an effective concentration (EC50) of less than 20 μM against various strains of the virus .

- Mechanism : Bioinformatic analyses reveal interactions between this compound and the spike protein of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19 .

- Metabolic Disorders

Table: Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via multiple signaling pathways | Reduces tumor growth in xenograft models |

| Anti-inflammatory | Inhibits nitric oxide and prostaglandin E2 production | Lowers pro-inflammatory cytokines |

| Antiviral | Inhibits virus entry and reduces inflammation | Effective against SARS-CoV-2 with EC50 < 20 μM |

| Metabolic Disorders | Enhances glucose transport and insulin secretion | Potential treatment for type 2 diabetes |

Wirkmechanismus

Epibetulinic acid exerts its effects through multiple mechanisms:

Anticancer Activity: Induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. .

Anti-inflammatory Activity: Inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, reducing inflammation

Antiviral Activity: Interferes with viral replication and inhibits the activity of viral enzymes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Betulinsäure: Ein Vorläufer der Epibetulinsäure mit ähnlichen biologischen Aktivitäten.

Oleanolsäure: Ein weiteres Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Ursolsäure: Bekannt für seine antioxidativen und entzündungshemmenden Wirkungen.

Einzigartigkeit der Epibetulinsäure

Epibetulinsäure ist aufgrund ihrer spezifischen strukturellen Modifikationen einzigartig, die ihre biologischen Aktivitäten im Vergleich zu ihren Analoga verstärken. Seine Fähigkeit, Apoptose in Krebszellen selektiv zu induzieren, während normale Zellen geschont werden, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Biologische Aktivität

Epibetulinic acid, a triterpenoid derived from betulinic acid, has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, and antidiabetic properties. This article explores the pharmacological potential of this compound, supported by various studies and case analyses.

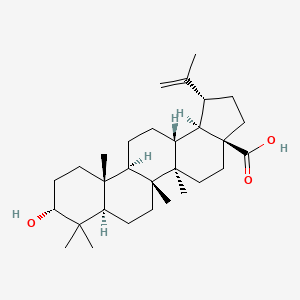

Chemical Structure and Properties

This compound (C30H48O3) is characterized by its lipophilic nature, which enhances its bioactivity. Its structural modifications compared to betulinic acid contribute to its unique pharmacological effects.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various models. For example:

- In Vivo Studies : In mouse models, this compound demonstrated a reduction in edema induced by inflammatory agents, suggesting its potential as an anti-inflammatory therapeutic agent .

- Mechanism : The compound appears to modulate pathways involving protein kinase C and NF-κB, which are critical in inflammatory responses .

2. Antiviral Activity

Recent investigations highlight the antiviral potential of this compound against SARS-CoV-2:

- In Vitro Studies : Research indicates that this compound can inhibit virus entry and reduce inflammation caused by SARS-CoV-2 in lung epithelial cells. The effective concentration (EC50) for inhibiting viral replication was found to be approximately 11.7 μM .

- Molecular Interactions : Bioinformatics analyses suggest that this compound interacts with the spike protein of SARS-CoV-2, potentially blocking viral entry into host cells .

3. Antidiabetic Effects

This compound shows promise in managing diabetes:

- Mechanism of Action : It has been observed to enhance insulin secretion and improve glucose uptake in pancreatic cells, likely through modulation of the PPARγ pathway .

- Experimental Findings : In diabetic rat models, treatment with this compound led to significant reductions in blood glucose levels and improved insulin sensitivity .

Case Studies

| Study | Findings | |

|---|---|---|

| Castro et al. (2020) | This compound reduced glycemia and enhanced insulin secretion in diabetic rats | Suggests potential for diabetes management |

| Hohmann et al. (2023) | Showed dual effects against SARS-CoV-2 by inhibiting viral entry and inflammation | Positions this compound as a candidate for COVID-19 treatment |

| Lu et al. (2018) | Demonstrated binding affinity to PPARγ and increased insulin release in pancreatic cells | Highlights its role in metabolic regulation |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound derivatives has revealed that modifications at the C3 position can significantly enhance biological activity:

- Lipophilicity : Enhanced lipophilicity correlates with increased potency as TGR5 agonists, which are involved in glucose metabolism and energy homeostasis .

- TGR5 Activation : Derivatives like 3-epi-betulinic acid have been identified as potent TGR5 agonists, promoting glucagon-like peptide 1 (GLP-1) secretion, which aids in insulin regulation .

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-ULZDWRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 3-epibetulinic acid?

A1: 3-Epibetulinic acid has been isolated from various plant sources. Some notable examples include:

- Nodus Nelumbinis Rhizomatis: This traditional Chinese medicine, derived from the lotus root, contains varying amounts of 3-epibetulinic acid. Researchers have developed methods for extracting, identifying, and quantifying this compound from this source using techniques like TLC and HPLC. [, , , ]

- Syzygium alternifolium Walp. Leaf: This plant has shown promising anticancer activity, with 3-epibetulinic acid identified as one of the active compounds in its leaf extracts. []

- Calophyllum tomentosum Wight: This plant species from Indonesian tropical rainforests contains 3-epibetulinic acid in its stem bark, exhibiting anticancer activity against the HeLa cell line. []

- Pachycentria formosana: This plant yields 3-epibetulinic acid, which exhibits potent inhibition of O2.- generation by human neutrophils in response to N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B. []

- Styrax: This herb contains 3-epibetulinic acid, which acts as a potent and highly specific inhibitor of human carboxylesterase 1A (hCES1A), a promising target for treating hyperlipidemia and obesity-associated metabolic diseases. []

- Acanthopanax gracilistylus: The leaves of this plant contain 3-epibetulinic acid as part of a complex mixture of lupane-triterpene glycosides. []

- Junellia tridens: This Argentinian shrub contains 3-epibetulinic acid alongside other oleanane triterpenes. These compounds exhibit antitubercular activity. []

- Garcinia hanburyi Hook.F: This plant, the source of gamboge, contains 3-epibetulinic acid as one of its chemical constituents. []

Q2: How is 3-epibetulinic acid typically extracted and characterized?

A: 3-Epibetulinic acid is often extracted from plant material using solvents like ethanol or methanol. Various chromatographic techniques are then employed for isolation and purification. Characterization is commonly achieved through spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide detailed information about the compound's structure and purity. [, , , , ]

Q3: What is the molecular formula and weight of 3-epibetulinic acid?

A3: The molecular formula of 3-epibetulinic acid is C30H48O3, and its molecular weight is 456.71 g/mol. [Not directly stated in the papers but a known fact.]

Q4: Has the content of 3-epibetulinic acid been studied in different parts or preparations of the same plant?

A: Yes, research has shown that the content of 3-epibetulinic acid can vary significantly depending on the plant part, preparation method, and geographical origin. For instance, studies on Nodus Nelumbinis Rhizomatis Charcoal, prepared by charring lotus root, revealed varying levels of 3-epibetulinic acid depending on the charring intensity and region of origin. [, , ]

Q5: What analytical methods are commonly used to quantify 3-epibetulinic acid in plant material?

A: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of 3-epibetulinic acid in various samples. This method, coupled with appropriate detection techniques like UV or mass spectrometry, enables accurate quantification even in complex plant extracts. [, , ]

Q6: Does 3-epibetulinic acid exhibit any promising biological activities?

A6: Yes, research has identified several potential biological activities of 3-epibetulinic acid, including:

- Anticancer activity: Studies have shown that 3-epibetulinic acid exhibits cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. [, ]

- Anti-inflammatory activity: This compound demonstrates potent inhibition of inflammatory responses in human neutrophils. []

- Enzyme inhibitory activity: 3-Epibetulinic acid acts as a potent and specific inhibitor of human carboxylesterase 1A (hCES1A), making it a potential therapeutic target for metabolic diseases. []

- Antitubercular activity: Research indicates that 3-epibetulinic acid and related oleanane triterpenes possess activity against Mycobacterium tuberculosis. []

Q7: Are there any established structure-activity relationships (SAR) for 3-epibetulinic acid derivatives?

A: While specific SAR studies focusing solely on 3-epibetulinic acid are limited in the provided literature, research on structurally related pentacyclic triterpenoids suggests that modifications to the core structure can significantly influence their biological activities. Further investigation is needed to fully elucidate the SAR of 3-epibetulinic acid and guide the development of more potent and selective derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.